molecular formula C6H6BrNZn B3258769 4-Methyl-2-pyridylzinc bromide CAS No. 308795-93-9

4-Methyl-2-pyridylzinc bromide

Cat. No.: B3258769
CAS No.: 308795-93-9
M. Wt: 237.4 g/mol
InChI Key: LSKVNRHSNXUCHS-UHFFFAOYSA-M
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Preparation Methods

The preparation of 4-Methyl-2-pyridylzinc bromide typically involves the following steps :

    Synthesis of 4-methyl-2-pyridine methane: 2-pyridine alcohol is reacted with methyl iodide to generate 4-methyl-2-pyridine methane.

    Formation of this compound: The generated 4-methyl-2-pyridylmethane is then reacted with zinc powder and an appropriate amount of bromide to produce this compound.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

4-Methyl-2-pyridylzinc bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium or nickel catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation . Major products formed from these reactions include various substituted pyridine derivatives.

Scientific Research Applications

4-Methyl-2-pyridylzinc bromide has a wide range of applications in scientific research, including :

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of alcohols and ethers.

    Coordination Chemistry: It serves as an important reagent in the study of coordination compounds and organometallic chemistry.

    Material Science: It is used in the preparation of materials with specific electronic and optical properties.

Comparison with Similar Compounds

4-Methyl-2-pyridylzinc bromide can be compared with other similar organozinc compounds, such as :

  • 2-Pyridylzinc bromide
  • 6-Methyl-2-pyridylzinc bromide
  • 4-Cyanobutylzinc bromide

These compounds share similar reactivity patterns but differ in their specific substituents, which can influence their reactivity and the types of products formed. The uniqueness of this compound lies in its specific methyl substitution at the 4-position, which can affect its steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

bromozinc(1+);4-methyl-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKVNRHSNXUCHS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=NC=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-pyridylzinc bromide
Reactant of Route 2
4-Methyl-2-pyridylzinc bromide
Reactant of Route 3
4-Methyl-2-pyridylzinc bromide
Reactant of Route 4
4-Methyl-2-pyridylzinc bromide
Reactant of Route 5
4-Methyl-2-pyridylzinc bromide
Reactant of Route 6
4-Methyl-2-pyridylzinc bromide

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